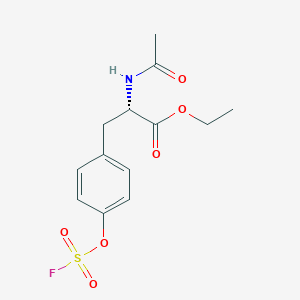

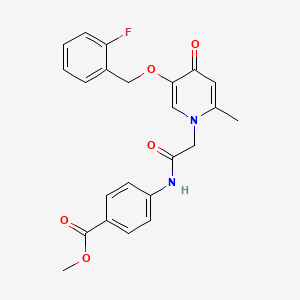

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The thiazole ring, which is a part of the “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide” structure, is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzofuran derivatives, including the compound , have demonstrated potent anticancer properties. Researchers have identified specific benzofuran analogs that exhibit significant cell growth inhibition in various cancer cell lines. For instance, compound 36 has shown promising effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into the underlying mechanisms and potential clinical applications are ongoing.

Antimicrobial Potential

The 4-position of benzofuran derivatives can be modified to enhance their antimicrobial activity. Substituents containing halogens or hydroxyl groups have been found to improve efficacy. These compounds could serve as leads for developing novel antimicrobial agents .

AKT Signaling Pathway Inhibition

In vitro studies have revealed that certain benzofuran derivatives, such as MCC1019, effectively inhibit the serine-threonine kinase (AKT) signaling pathway. This inhibition disrupts cancer cell replication and induces a mitotic catastrophe, making these compounds potential candidates for targeted cancer therapy .

Hepatitis C Virus (HCV) Treatment

A recently discovered macrocyclic benzofuran compound has demonstrated anti-HCV activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .

Novel Synthesis Methods

Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of complex benzofuran ring systems with high yield and minimal side reactions .

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

Derivative 5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamide (compound 10b) selectively inhibits HIF-1, a transcription factor involved in tumor progression. Its antiproliferative activity makes it a promising candidate for cancer therapy .

These diverse applications highlight the versatility and potential of benzofuran derivatives, including the compound you’ve mentioned. Researchers continue to explore novel uses and mechanisms, making this class of compounds an exciting area of study in chemical and pharmaceutical research. 🌟

Zukünftige Richtungen

Benzofuran and its derivatives, which are part of the “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide” structure, have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, there is potential for future research in this area to further explore the therapeutic potential of these compounds for the treatment of various diseases .

Eigenschaften

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)15(19)18-16-17-12(8-22-16)14-7-10-6-11(20-3)4-5-13(10)21-14/h4-9H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFDKJJVFMNTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)

methanone](/img/structure/B2760464.png)

![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)